molecular formula C4H5Cl2NO2 B12789247 2-Chloro-n-(chloroacetyl)acetamide CAS No. 4960-82-1

2-Chloro-n-(chloroacetyl)acetamide

Cat. No.: B12789247
CAS No.: 4960-82-1
M. Wt: 169.99 g/mol
InChI Key: UWZCYHHAEYIVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-n-(chloroacetyl)acetamide is an organic compound with the molecular formula C4H5Cl2NO2. It is a chlorinated acetamide derivative, characterized by the presence of two chlorine atoms attached to the acetamide structure. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(chloroacetyl)acetamide typically involves the reaction of chloroacetyl chloride with acetamide in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

CH3CONH2+ClCH2COClClCH2CONHCH2Cl+HCl\text{CH}_3\text{CONH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{Cl} + \text{HCl} CH3​CONH2​+ClCH2​COCl→ClCH2​CONHCH2​Cl+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(chloroacetyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to form chloroacetic acid and acetamide.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in aqueous or alcoholic media.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of chloroacetic acid and acetamide.

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced amides or amines.

Scientific Research Applications

2-Chloro-n-(chloroacetyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(chloroacetyl)acetamide involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This interaction is primarily driven by the electrophilic nature of the chloroacetyl group, which reacts with nucleophilic residues such as cysteine or lysine.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-dimethylphenyl)acetamide: A similar compound with a dimethylphenyl group instead of a chloroacetyl group.

    Chloroacetamide: A simpler structure with only one chlorine atom.

    N-(2,6-Dimethylphenyl)chloroacetamide: Another related compound with a dimethylphenyl group.

Uniqueness

2-Chloro-n-(chloroacetyl)acetamide is unique due to its dual chlorine substitution, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where such reactivity is desired.

Properties

CAS No.

4960-82-1

Molecular Formula

C4H5Cl2NO2

Molecular Weight

169.99 g/mol

IUPAC Name

2-chloro-N-(2-chloroacetyl)acetamide

InChI

InChI=1S/C4H5Cl2NO2/c5-1-3(8)7-4(9)2-6/h1-2H2,(H,7,8,9)

InChI Key

UWZCYHHAEYIVRW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(=O)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.